![molecular formula C16H9BrF6N2O4S B2858520 N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1025617-12-2](/img/structure/B2858520.png)
N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, sulfonyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-nitroethene in the presence of a base to form the sulfonyl-nitro intermediate. This intermediate is then reacted with 3,5-bis(trifluoromethyl)aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure due to the presence of the bromophenyl group.
4-Iodobenzoic acid: Contains a halogenated phenyl group similar to the bromophenyl group in the compound of interest.
Uniqueness
N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both nitro and sulfonyl groups, along with the trifluoromethyl groups, makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF6N2O4S/c17-11-1-3-13(4-2-11)30(28,29)14(25(26)27)8-24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-8,24H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRMPJYPWAZAGF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858437.png)
![4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2858438.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)
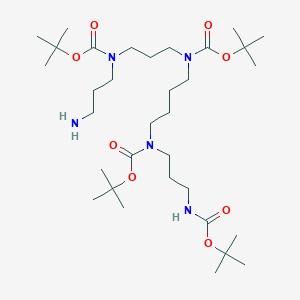
![6-chloro-N-[2-(1-hydroxy-2-methylpropyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2858441.png)
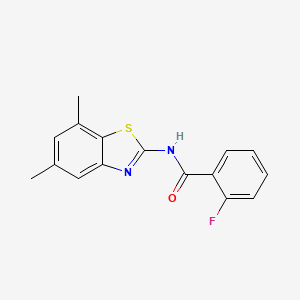
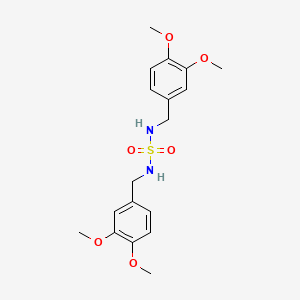
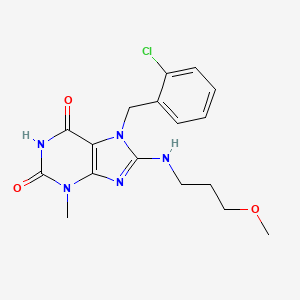

![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine](/img/structure/B2858450.png)
![phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate](/img/structure/B2858453.png)
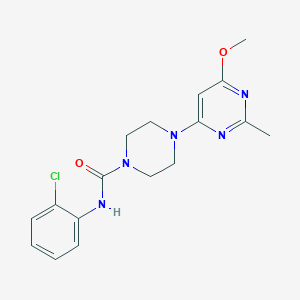
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)
![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)
